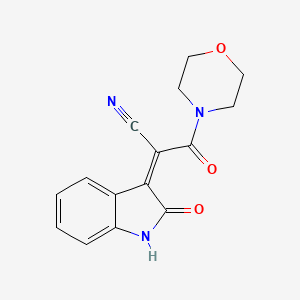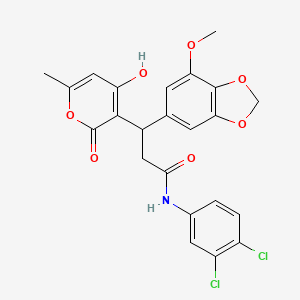![molecular formula C21H17ClN4O5 B11056246 1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione](/img/structure/B11056246.png)
1-(4-chlorophenyl)-7'-nitro-1',2',3',3a'-tetrahydro-2H,5'H-spiro[pyrimidine-5,4'-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The compound’s structure includes a pyrimidine and pyrroloquinoline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione involves multiple steps. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorophenylhydrazine with a suitable diketone can lead to the formation of the pyrroloquinoline core, which is then further reacted with nitro-substituted pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can lead to various substituted derivatives .
Scientific Research Applications
1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activities.
Uniqueness
1-(4-chlorophenyl)-7’-nitro-1’,2’,3’,3a’-tetrahydro-2H,5’H-spiro[pyrimidine-5,4’-pyrrolo[1,2-a]quinoline]-2,4,6(1H,3H)-trione is unique due to its spiro structure, which imparts specific chemical and biological properties. Its combination of pyrimidine and pyrroloquinoline moieties makes it distinct from other similar compounds .
Properties
Molecular Formula |
C21H17ClN4O5 |
|---|---|
Molecular Weight |
440.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-7'-nitrospiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C21H17ClN4O5/c22-13-3-5-14(6-4-13)25-19(28)21(18(27)23-20(25)29)11-12-10-15(26(30)31)7-8-16(12)24-9-1-2-17(21)24/h3-8,10,17H,1-2,9,11H2,(H,23,27,29) |
InChI Key |
QHIVKBRVVQMSNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3(CC4=C(N2C1)C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11056166.png)
![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11056182.png)
![2-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11056183.png)
![(3-fluorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11056189.png)
![6-(4-Propoxyphenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056199.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056210.png)
![1-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B11056212.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11056221.png)
![N-(4-methylphenyl)-2-({5-(pyridin-4-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11056232.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11056233.png)
![13-(methoxymethyl)-11-methyl-4-[4-(trifluoromethyl)phenyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11056238.png)

![Morpholine, 4-[[4-methyl-5-[[2-oxo-2-(1-pyrrolidinyl)ethyl]thio]-4H-1,2,4-triazol-3-yl]methyl]-](/img/structure/B11056251.png)
